5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide
Description
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group, a methoxy group, and a dibutylamino sulfonyl phenyl ethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C24H33ClN2O4S |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(dibutylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H33ClN2O4S/c1-4-6-16-27(17-7-5-2)32(29,30)21-11-8-19(9-12-21)14-15-26-24(28)22-18-20(25)10-13-23(22)31-3/h8-13,18H,4-7,14-17H2,1-3H3,(H,26,28) |
InChI Key |
NTZKYNDSECAROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration and Reduction: The benzamide core is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Methoxylation: The methoxy group is introduced through a methoxylation reaction.
Sulfonylation: The dibutylamino sulfonyl phenyl ethyl group is introduced through a sulfonylation reaction, where the sulfonyl chloride reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: This compound shares a similar benzamide core and functional groups but differs in the specific substituents and their positions.
Benzamide, 5-chloro-2-methoxy-N-[2-[4-[(methylamino)sulfonyl]phenyl]ethyl]-: Another similar compound with a different sulfonyl group.
Uniqueness
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
